molecular formula C8H8N2O2S B010166 1H-Indole-7-sulfonamide CAS No. 111048-64-7

1H-Indole-7-sulfonamide

Cat. No. B010166
M. Wt: 196.23 g/mol
InChI Key: OZEDQORHGRJQAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole sulfonamides, including 1H-Indole-7-sulfonamide, involves various methods. For instance, 3-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showcasing the diversity of functional groups that can be incorporated into the indole sulfonamide structure (Güzel et al., 2010). Another method involves palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, leading to the formation of 1H-indole-3-sulfonates, demonstrating the versatility in synthesizing indole-based sulfonamides under mild conditions (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of 1H-Indole-7-sulfonamides and related compounds is characterized by the presence of a sulfonamide group attached to the indole ring. The structure-based drug design of these compounds has led to the identification of efficient inhibitors against various biological targets. The X-ray crystal structure analysis of such sulfonamides has provided insights into the molecular interactions that contribute to their biological activity (Güzel et al., 2010).

Chemical Reactions and Properties

Indole sulfonamides undergo a range of chemical reactions that highlight their reactivity and potential for further modification. For example, the sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been studied, offering a clean and operationally simple protocol for direct synthesis of corresponding sulfonamide derivatives (Janosik et al., 2006). Another example is the regioselective C7-sulfonamidation of indoles, which demonstrates the targeted functionalization of indoles at specific positions, expanding the chemical diversity of indole-based sulfonamides (Song & Antonchick, 2016).

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors : Various derivatives of 1H-indole-sulfonamide, such as 3-substituted-phenyl-1H-indole-5-sulfonamides, have shown potential as carbonic anhydrase inhibitors. These inhibitors are effective against both alpha- and beta-class enzymes from various species, including fungal pathogens like Cryptococcus neoformans and Candida albicans, and mammalian isoforms I-XV (Güzel et al., 2010).

  • Antimicrobial and Antitumor Properties : Indole sulfonamides exhibit significant antimicrobial properties, including antibacterial and antifungal activities. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through the bcl-2-dependent pathway, impacting the G1 phase of the cell cycle and suppressing human colon carcinoma growth (Mohan et al., 2006; Owa et al., 1999).

  • Antidiabetic Activity : Certain indole sulfonamide derivatives have demonstrated significant antidiabetic activity, particularly in streptozotocin-induced diabetic rats (Taha et al., 2021).

  • Synthetic Applications : There have been advances in the regioselective sulfonamidation of indoles, leading to the production of biologically active compounds. Efficient synthesis methods for various indole-based sulfonamides have been developed, expanding the possibilities of creating new bioactive molecules (Song & Antonchick, 2016; Khaidarov et al., 2019).

  • Electrochemical Applications : The development of metal-free, chemical-oxidant-free methods for the sulfonation of 1H-indole has been explored, yielding products like indolyl aryl sulfones (Feng et al., 2017).

  • Hybrid Compounds : Research into two-component sulfonamide hybrids with various organic compounds has shown promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).

properties

IUPAC Name

1H-indole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEDQORHGRJQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559214
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-7-sulfonamide

CAS RN

111048-64-7
Record name 1H-Indole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of activated manganese dioxide (20 g) in methylene chloride (200 ml) was added indoline-7-sulfonamide (4.3 g). The mixture was stirred at 25° C. for 24 hours. The solid was removed by filtration and the filtrate concentrated and hexane added until crystallization occurred. The pure product (TLC) was isolated by filtration (2.9 g, m.p. 125°-127° C.).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Muanprasat, S Kaewmokul… - Biological and …, 2007 - jstage.jst.go.jp
… , 2-[N-(3hydroxy-4-carboxyphenyl) amino]-4-(4-methylphenyl)-thiazole (INH 1) and 1-acetyl-5-bromo-2,3-dihydro-N(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-Indole-7-sulfonamide (INH 2), …
Number of citations: 23 www.jstage.jst.go.jp
RSN Munuganti, E Leblanc… - Journal of medicinal …, 2013 - ACS Publications
… 4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethoxy) benzenesulfonamide (52) and 2-((2-phenoxyethyl)thio)-1H-indole-7-sulfonamide (54) were obtained from Enamine’s stock. …
Number of citations: 93 pubs.acs.org
C Routaboul, C Norez, P Melin, MC Molina… - … of Pharmacology and …, 2007 - ASPET
The cystic fibrosis transmembrane conductance regulator (CFTR) represents the main Cl – channel in the apical membrane of epithelial cells for cAMP-dependent Cl – secretion. Here …
Number of citations: 23 jpet.aspetjournals.org
C Muanprasat - 2007 - Mahidol University
Number of citations: 0

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